molecular formula C10H16N2O2 B1391178 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1217862-44-6

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1391178
CAS No.: 1217862-44-6
M. Wt: 196.25 g/mol
InChI Key: DKRKMHDVHODWHN-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with potential therapeutic applications in various fields of research and industry. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, Hanam A et al. made an effort to produce new heterocycles, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It should be stored in a sealed and dry environment at 2-8°C . The molecular weight of the compound is 168.19300 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related pyrazole derivatives and their structural analysis through X-ray crystallography highlight the importance of these compounds in understanding molecular interactions and crystal structures. One study focused on synthesizing 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, which shares structural similarities with 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, demonstrating the complex hydrogen bonding and Br...Br interactions involved (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Derivatives

  • Research on the reactions of related pyrazole compounds with different solvents and reagents offers insights into the formation of diverse regioisomeric pyrazoles. Such studies are crucial for understanding the chemical behavior of this compound and its potential derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).

Biological Activities

  • Studies exploring the biological activities of pyrazole derivatives, such as inhibitors of fructose-1,6-bisphosphatase, are significant for understanding the potential biomedical applications of this compound. These compounds have shown comparable inhibitory activities to natural inhibitors, suggesting their potential in therapeutic applications (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Synthesis for Medicinal Applications

  • The synthesis of 1,3-diarylpyrazol-4-yl propanoic acids, related to the compound , has been reported for their potential use in treating diseases like diabetes mellitus, hyperlipidemia, and arteriosclerosis. This highlights the significance of such compounds in medicinal chemistry (Reddy & Rao, 2006).

Antimicrobial and Antibacterial Activity

  • Pyrazole derivatives have been explored for their antimicrobial and antibacterial activities, which is relevant for understanding the potential applications of this compound in these fields. Such studies contribute to the discovery of new therapeutic agents (Al-Smaisim, 2012).

Catalysis in Chemical Reactions

  • Research into the use of pyrazole compounds as catalysts in hydrogenation reactions provides insights into the potential catalytic applications of this compound. Such studies are essential for understanding how these compounds can influence chemical processes (Magubane, Alam, Ojwach, & Munro, 2017).

Safety and Hazards

The safety information for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to handle the compound with care to avoid potential hazards.

Future Directions

While the specific future directions for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are not mentioned in the search results, pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it can be inferred that future research may continue to explore these areas.

Biochemical Analysis

Biochemical Properties

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and affect neural signaling pathways . Additionally, it interacts with reactive oxygen species, potentially influencing oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species and antioxidant enzymes . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s impact on cellular function and overall health significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can affect metabolic flux and the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-9-6(2)11-12(7(9)3)8(4)10(13)14/h8H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRKMHDVHODWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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